N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16885590
InChI: InChI=1S/C11H12N4OS/c1-3-15(8(2)16)11-14-13-10(17-11)9-5-4-6-12-7-9/h4-7H,3H2,1-2H3
SMILES:
Molecular Formula: C11H12N4OS
Molecular Weight: 248.31 g/mol

N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide

CAS No.:

Cat. No.: VC16885590

Molecular Formula: C11H12N4OS

Molecular Weight: 248.31 g/mol

* For research use only. Not for human or veterinary use.

N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide -

Specification

Molecular Formula C11H12N4OS
Molecular Weight 248.31 g/mol
IUPAC Name N-ethyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)acetamide
Standard InChI InChI=1S/C11H12N4OS/c1-3-15(8(2)16)11-14-13-10(17-11)9-5-4-6-12-7-9/h4-7H,3H2,1-2H3
Standard InChI Key UMXOUIXYKZRWRT-UHFFFAOYSA-N
Canonical SMILES CCN(C1=NN=C(S1)C2=CN=CC=C2)C(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide features a 1,3,4-thiadiazole ring substituted at position 5 with a 3-pyridinyl group and at position 2 with an N-ethyl acetamide moiety. The thiadiazole ring contributes to the compound's planar geometry, while the pyridine and acetamide groups introduce polar and hydrogen-bonding capabilities.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₄OS
Molecular Weight248.31 g/mol
LogP (Partition Coefficient)~2.07 (estimated)
Topological Polar Surface Area~85 Ų

The LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor for bioavailability . The polar surface area (PSA) of ~85 Ų aligns with values observed in CNS-active drugs, hinting at potential blood-brain barrier penetration .

Spectroscopic Characterization

While experimental spectral data for this compound is scarce, analogous 1,3,4-thiadiazoles are typically characterized by:

  • IR Spectroscopy: N-H stretching (~3,300 cm⁻¹) and C=O vibrations (~1,680 cm⁻¹) from the acetamide group; C=N stretches (~1,600 cm⁻¹) in the thiadiazole ring .

  • NMR: Distinct signals for pyridine protons (δ 8.5–9.0 ppm), thiadiazole-linked methyl groups (δ 1.2–1.5 ppm), and acetamide carbonyls (δ 165–170 ppm in ¹³C NMR) .

Synthesis and Structural Modification

Conventional Synthesis Routes

The compound is synthesized via cyclocondensation of 5-(3-pyridinyl)-1,3,4-thiadiazol-2-amine with ethyl chloroacetate in anhydrous acetone or benzene, catalyzed by sodium acetate.

Reaction Scheme:

  • Amination:
    5-(3-Pyridinyl)-1,3,4-thiadiazol-2-amine+ClCH2COClIntermediate\text{5-(3-Pyridinyl)-1,3,4-thiadiazol-2-amine} + \text{ClCH}_2\text{COCl} \rightarrow \text{Intermediate}

  • Acetylation:
    Intermediate+Et3NN-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide\text{Intermediate} + \text{Et}_3\text{N} \rightarrow \text{N-Ethyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide}

Table 2: Optimal Synthesis Conditions

ParameterConditionYield
SolventAnhydrous acetone72–78%
Temperature0–5°C (Step 1); 60°C (Step 2)
CatalystSodium acetate

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate reaction kinetics. For example, Sahoo et al. demonstrated that thiadiazole derivatives can be synthesized in 15–20 minutes at 150 W, achieving yields exceeding 85% . This method reduces side reactions and enhances purity, making it scalable for industrial applications.

Biological Activities and Mechanistic Insights

Antimicrobial Activity

Thiadiazole derivatives bearing pyridine rings exhibit broad-spectrum antimicrobial effects:

  • MIC Values: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance potency by disrupting microbial cell wall synthesis .

Computational and Preclinical Studies

Molecular Docking Insights

Docking studies of analogous compounds reveal strong binding affinities (ΔG = −9.2 to −11.5 kcal/mol) to:

  • GABA-A receptors: Key interaction residues include α₁-Glu137 and γ₂-Asn60 .

  • Carbonic Anhydrase II: Inhibition constant (Kᵢ) of 12–18 nM, suggesting antiepileptic synergy .

Toxicity Profiling

  • Acute Toxicity (LD₅₀): >3,800 mg/kg in murine models, indicating a high safety margin .

  • Neurotoxicity: Rotarod tests at 100 mg/kg showed no motor impairment, unlike phenobarbital .

Future Directions and Applications

Targeted Drug Design

  • Hybrid Molecules: Conjugating the thiadiazole core with pyrrolidine or piperazine moieties may enhance blood-brain barrier penetration .

  • Prodrug Strategies: Esterifying the acetamide group could improve oral bioavailability.

Agricultural Chemistry

Thiadiazoles act as plant growth regulators, inducing systemic acquired resistance (SAR) against pathogens. Field trials of analogs increased crop yields by 15–20% in rice and wheat .

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